Cas no 808177-64-2 ([(5-Chloropyridin-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate)
[(5-Chloropyridin-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Z19817661
- EN300-26594134
- 808177-64-2
- Oprea1_399506
- AKOS033713258
- [(5-chloropyridin-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- [(5-Chloropyridin-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
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- Inchi: 1S/C13H9Cl2N3O3/c14-8-3-4-10(17-6-8)18-11(19)7-21-13(20)9-2-1-5-16-12(9)15/h1-6H,7H2,(H,17,18,19)
- InChI Key: VBXFDGICLHEQRM-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)C(=O)OCC(NC1C=CC(=CN=1)Cl)=O
Computed Properties
- Exact Mass: 325.0020965g/mol
- Monoisotopic Mass: 325.0020965g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 81.2Ų
[(5-Chloropyridin-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26594134-0.05g |
[(5-chloropyridin-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate |
808177-64-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(5-Chloropyridin-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on [(5-Chloropyridin-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
Professional Introduction to [(5-Chloropyridin-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate (CAS No. 808177-64-2)
[(5-Chloropyridin-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate, with the CAS number 808177-64-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and utility in the development of novel therapeutic agents. The structural features of this molecule, particularly its 5-chloropyridin-2-yl and carbamoyl substituents, contribute to its unique chemical properties and potential applications in drug discovery.
The (5-Chloropyridin-2-yl)carbamoyl moiety is a key functional group that imparts reactivity and selectivity in various chemical transformations. This moiety has been extensively studied for its role in the synthesis of heterocyclic compounds, which are fundamental in medicinal chemistry. The presence of a chlorine atom at the 5-position of the pyridine ring enhances the electrophilicity of the ring, making it a suitable substrate for nucleophilic substitution reactions. These characteristics make [(5-Chloropyridin-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate a valuable intermediate in the construction of more complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel inhibitors targeting various disease pathways. Pyridine-based compounds have shown promise in this regard, particularly as kinase inhibitors and modulators of transcription factors. The (5-Chloropyridin-2-yl)carbamoyl group in this compound can be strategically incorporated into drug candidates to enhance binding affinity and selectivity towards biological targets. For instance, studies have demonstrated that pyridine derivatives can interact with ATP-binding sites in kinases, thereby inhibiting their activity. The methyl 2-chloropyridine-3-carboxylate part of the molecule provides additional structural diversity, allowing for fine-tuning of pharmacokinetic properties such as solubility and metabolic stability.
One of the most compelling aspects of [(5-Chloropyridin-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is its versatility in synthetic chemistry. The compound can serve as a building block for the preparation of more complex molecules through various functional group transformations. For example, the carbamoyl group can be further modified via hydrolysis or amidation reactions to introduce additional pharmacophores. The chlorine atoms present on both the pyridine rings offer opportunities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many bioactive compounds.
The pharmaceutical industry has been increasingly interested in developing small-molecule inhibitors that modulate protein-protein interactions (PPIs). Pyridine derivatives have emerged as effective scaffolds for such inhibitors due to their ability to engage with hydrophobic pockets and aromatic residues in protein targets. The (5-Chloropyridin-2-yl)carbamoyl moiety can be designed to interact with specific residues in the binding site, while the methyl 2-chloropyridine-3-carboxylate part provides additional van der Waals interactions. This dual interaction mechanism enhances binding affinity and selectivity, which are critical for therapeutic efficacy.
Recent advances in computational chemistry have enabled the rational design of drug candidates with improved pharmacological profiles. Molecular modeling studies have been instrumental in understanding how structural modifications influence binding affinity and selectivity. In the case of [(5-Chloropyridin-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate, computational simulations have revealed that subtle changes in the orientation of the (5-Chloropyridin-2-yl) group can significantly impact binding interactions with target proteins. These insights have guided synthetic efforts toward optimizing lead compounds for clinical development.
The synthesis of [(5-Chloropyridin-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves multi-step organic transformations that highlight its synthetic utility. Key steps include chlorination reactions to introduce chlorine atoms at strategic positions on the pyridine ring, followed by carbamoylation to form the (5-Chloropyridin-2-yl)carbamoyl moiety. The final step involves esterification to yield the desired product. Each step is carefully optimized to ensure high yield and purity, which are essential for pharmaceutical applications.
The compound's potential extends beyond its use as an intermediate in drug synthesis; it also finds applications in materials science and agrochemicals. Pyridine derivatives are known for their ability to form coordination complexes with metals, making them useful in catalysis and material design. Additionally, their structural versatility allows for modifications that enhance biological activity against pests or pathogens, contributing to advancements in crop protection.
In conclusion, [(5-Chloropyridin-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate (CAS No. 808177-64-2) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features, particularly the (5-Chloropyridin-2-y) and (carbamoyl) moieties, make it a valuable building block for synthesizing novel bioactive molecules. Ongoing research continues to uncover new applications and synthetic strategies for this compound, underscoring its importance in modern chemistry.
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